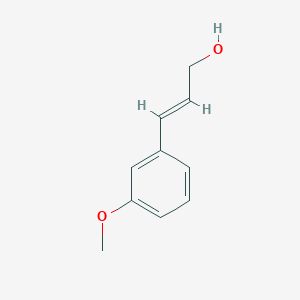

3-Methoxycinnamyl Alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8,11H,7H2,1H3/b5-3+ |

InChI Key |

RPRVKNAZCFODRM-HWKANZROSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/CO |

Canonical SMILES |

COC1=CC=CC(=C1)C=CCO |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Coniferyl Alcohol

Precursor Role in Lignin (B12514952) Biosynthesis

Coniferyl alcohol is a primary precursor in the formation of lignin, a complex aromatic polymer that provides structural support to plant cell walls. omexcanada.combiosynth.com The polymerization of coniferyl alcohol and other monolignols lends rigidity and hydrophobicity to these walls. frontiersin.org

Comparative Analysis with Other Monolignols (p-Coumaryl Alcohol, Sinapyl Alcohol)

Lignin is primarily derived from three main monolignols: coniferyl alcohol, p-coumaryl alcohol, and sinapyl alcohol. nih.govtaylorandfrancis.com These monolignols differ in the number of methoxy (B1213986) groups on their aromatic rings, which influences the types of linkages they can form within the lignin polymer. nih.govbnl.gov

p-Coumaryl alcohol lacks any methoxy groups and gives rise to p-hydroxyphenyl (H) units in the lignin polymer. wikipedia.orgtaylorandfrancis.com

Coniferyl alcohol has one methoxy group and forms guaiacyl (G) units. wikipedia.orgtaylorandfrancis.com

Sinapyl alcohol has two methoxy groups and forms syringyl (S) units. wikipedia.orgtaylorandfrancis.com

The relative abundance of these monolignols varies between plant types. Gymnosperm lignins are predominantly composed of G units, derived from coniferyl alcohol. nih.gov Dicot lignins are typically a mix of G and S units, while monocot lignins contain all three types (H, G, and S). nih.gov The higher degree of cross-linking possible with G units, compared to S units, results in a more condensed and less easily degradable lignin in softwoods. wikipedia.orgnih.gov

| Monolignol | Resulting Lignin Unit | Number of Methoxy Groups | Primary Occurrence |

| p-Coumaryl Alcohol | p-Hydroxyphenyl (H) | 0 | Monocots |

| Coniferyl Alcohol | Guaiacyl (G) | 1 | Gymnosperms, Dicots, Monocots |

| Sinapyl Alcohol | Syringyl (S) | 2 | Dicots, Monocots |

Enzymatic Dehydrogenative Polymerization of Coniferyl Alcohol

The polymerization of coniferyl alcohol into lignin is an oxidative process catalyzed by enzymes such as peroxidases and laccases. wikipedia.orgoup.comnih.gov This process, known as dehydrogenative polymerization, involves the formation of phenoxy radicals from coniferyl alcohol. oup.comresearchgate.net These highly reactive radicals then couple in a combinatorial fashion to form dimers, oligomers, and ultimately the complex, three-dimensional lignin polymer. researchgate.netrsc.org The reaction requires a free phenolic hydroxyl group and a double bond in the side chain of the coniferyl alcohol molecule. oup.com Recent studies suggest that low-molecular-weight lignols may act as a redox shuttle, facilitating the radicalization and polymerization process, especially when direct contact between the enzyme and the growing lignin polymer is sterically hindered. acs.orgnih.gov

The Shikimate and Phenylpropanoid Pathways

The journey to coniferyl alcohol begins with fundamental building blocks and proceeds through two major metabolic pathways: the shikimate pathway and the phenylpropanoid pathway. taylorandfrancis.comhebmu.edu.cn These pathways are responsible for the synthesis of a vast array of aromatic compounds in plants.

Glucose as a Biosynthetic Starting Material

The ultimate precursor for the carbon skeleton of coniferyl alcohol is glucose. taylorandfrancis.com Through glycolysis and the pentose (B10789219) phosphate (B84403) pathway, glucose is converted into phosphoenolpyruvate (B93156) and erythrose 4-phosphate. hebmu.edu.cn These two molecules enter the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids in plants and microorganisms. hebmu.edu.cnugent.be The pathway is named after its key intermediate, shikimic acid. hebmu.edu.cn

Intermediary Aromatic Acids (e.g., Caffeic Acid, Ferulic Acid)

The shikimate pathway leads to the production of the aromatic amino acid L-phenylalanine. frontiersin.orgnih.gov Phenylalanine then enters the phenylpropanoid pathway, where it is deaminated by the enzyme L-phenylalanine ammonia-lyase (PAL) to form cinnamic acid. frontiersin.org A series of hydroxylation and methylation reactions follow, leading to key intermediary aromatic acids. frontiersin.orgmdpi.com

Enzymatic Reduction of Cinnamic Acid Derivatives to Alcohols

The conversion of cinnamic acid derivatives to their corresponding alcohols is a critical juncture in the phenylpropanoid pathway. This reduction can occur through different enzymatic routes. One major pathway involves the two-step reduction of a cinnamoyl-CoA ester. Initially, cinnamoyl-CoA reductase (CCR) catalyzes the conversion of the cinnamoyl-CoA thioester (like feruloyl-CoA) to its corresponding aldehyde (coniferaldehyde). nih.govoup.com Subsequently, cinnamyl alcohol dehydrogenase (CAD) reduces the aldehyde to the final alcohol, coniferyl alcohol. oup.com

An alternative, single-step pathway utilizes a carboxylic acid reductase (CAR). nih.govmdpi.com This enzyme can directly reduce the carboxylic acid group of cinnamic acid derivatives, such as ferulic acid, to the aldehyde form, which is then further reduced to the alcohol. unimib.it For instance, a CAR from Neurospora crassa has been shown to effectively convert cinnamic acid to cinnamaldehyde (B126680). nih.govmdpi.com In microbial systems like E. coli, endogenous alcohol dehydrogenases can then readily reduce the aldehyde to cinnamyl alcohol. unimib.itresearchgate.net

| Enzyme | Substrate (Example) | Product (Example) | Pathway Step |

| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | Coniferaldehyde (B117026) | Two-step reduction |

| Cinnamyl Alcohol Dehydrogenase (CAD) | Coniferaldehyde | Coniferyl Alcohol | Two-step reduction |

| Carboxylic Acid Reductase (CAR) | Ferulic Acid | Coniferaldehyde | One-step reduction |

This table summarizes the key enzymes involved in the reduction of cinnamic acid derivatives to alcohols.

Plant Metabolic Pathways of Coniferyl Alcohol

Once synthesized, coniferyl alcohol plays a direct role in various aspects of plant life, from providing structural support to mediating responses to environmental cues.

Occurrence and Distribution in Vascular Plants (Gymnosperms and Angiosperms)

Coniferyl alcohol is a ubiquitous monolignol found in the cell walls of virtually all vascular plants, including both gymnosperms and angiosperms. wikipedia.orgosti.gov It polymerizes to form guaiacyl (G) lignin units. In gymnosperms (softwoods), lignin is composed predominantly of these G-units derived from coniferyl alcohol, with smaller amounts of p-hydroxyphenyl (H) units. diva-portal.organnualreviews.org Angiosperm (hardwood) lignin is typically a copolymer of both guaiacyl (G) and syringyl (S) units, which are derived from coniferyl alcohol and sinapyl alcohol, respectively. diva-portal.orgaloki.hupnas.org The ratio of S/G units can vary significantly between species, cell types, and even within different layers of the cell wall, influencing the properties of the wood. diva-portal.organnualreviews.org While G-lignin is characteristic of gymnosperms, some exceptions exist where syringyl moieties are also found. annualreviews.org

| Plant Group | Primary Monolignol(s) | Resulting Lignin Unit(s) |

| Gymnosperms | Coniferyl alcohol | Guaiacyl (G) |

| Angiosperms | Coniferyl alcohol, Sinapyl alcohol | Guaiacyl (G), Syringyl (S) |

This table shows the primary monolignols and resulting lignin units in gymnosperms and angiosperms.

Contribution to Plant Cell Wall Structural Integrity

As a primary building block of lignin, coniferyl alcohol is indispensable for the structural integrity of the plant cell wall. biosynth.com The polymerization of coniferyl alcohol and other monolignols creates lignin, a complex, three-dimensional polymer that is deposited in the secondary cell walls of tissues like xylem and sclerenchyma fibers. aloki.hunih.gov This process imparts rigidity and stiffness to the cell walls, reinforcing the plant's structure and allowing it to stand upright. numberanalytics.comsphericalinsights.com Furthermore, the hydrophobic nature of lignin waterproofs the water-conducting xylem cells, which is essential for efficient water transport throughout the plant. numberanalytics.comaloki.hu The cross-linking of lignin with other cell wall components, such as cellulose (B213188) and hemicellulose, creates a robust and durable composite material that protects against mechanical stress and compression. nih.gov

Role in Plant Growth, Development, and Environmental Stress Responses

Beyond its structural role, coniferyl alcohol and its derivatives are deeply involved in plant growth, development, and adaptation to environmental challenges. biosynth.compnas.org The phenylpropanoid pathway, which produces coniferyl alcohol, also generates a variety of other bioactive metabolites crucial for development. researchgate.net Studies have shown that a reduction in coniferyl alcohol biosynthesis can lead to impaired growth phenotypes. pnas.orgpurdue.edu Coniferyl alcohol itself can act as a signaling molecule, regulating the expression of genes within the phenylpropanoid pathway. researchgate.net

In response to environmental stresses, both biotic and abiotic, plants often modulate their lignin production. numberanalytics.comaloki.hu The lignin synthesized under these conditions, sometimes called "stress lignin," forms a defensive barrier. aloki.hu This barrier can protect healthy tissues from dehydration during drought or temperature stress and can physically impede the invasion and spread of pathogens. numberanalytics.comaloki.hu

Metabolic Conversion of Eugenol (B1671780) to Coniferyl Alcohol in Microorganisms

The biotransformation of eugenol, a readily available natural compound, into higher-value chemicals like coniferyl alcohol is an area of significant biotechnological interest. Various microorganisms, including strains of Pseudomonas, Penicillium, and Geobacillus, have been shown to metabolize eugenol through a pathway where coniferyl alcohol is a key intermediate. researchgate.netjmb.or.kr

The enzymatic conversion typically begins with the hydroxylation of eugenol to form coniferyl alcohol. researchgate.net This step can be catalyzed by enzymes such as eugenol hydroxylase or vanillyl alcohol oxidase. researchgate.netnih.gov The coniferyl alcohol can then be further oxidized to coniferyl aldehyde by coniferyl alcohol dehydrogenase and subsequently to ferulic acid. researchgate.netnih.gov Researchers have engineered strains of E. coli by introducing genes like vaoA from Penicillium simplicissimum (encoding vanillyl alcohol oxidase) and calA from Pseudomonas sp. (encoding coniferyl alcohol dehydrogenase) to establish and optimize this conversion pathway. nih.govepo.org In some microbial transformations, coniferyl alcohol or its subsequent product, coniferyl aldehyde, can accumulate, with reported yields of coniferyl aldehyde reaching up to 57.3% using strains like Gibberella fujikuroi. ejbiotechnology.info

| Microorganism (Example) | Key Enzyme(s) | Conversion Pathway |

| Pseudomonas sp. | Eugenol hydroxylase, Coniferyl alcohol dehydrogenase | Eugenol → Coniferyl alcohol → Coniferyl aldehyde |

| Penicillium simplicissimum | Vanillyl alcohol oxidase | Eugenol → Coniferyl alcohol |

| Geobacillus sp. | Eugenol hydroxylase | Eugenol → Coniferyl alcohol → Ferulic acid |

| Gibberella fujikuroi | (Not specified) | Eugenol → Coniferyl aldehyde (via Coniferyl alcohol) |

This table outlines examples of microorganisms and enzymes involved in the bioconversion of eugenol.

Chemical Synthesis Methodologies for Coniferyl Alcohol

Total Synthesis Approaches

The complete synthesis of coniferyl alcohol from simpler, commercially available starting materials has been achieved through several strategic pathways. These methods often focus on the efficient construction of the C=C double bond and the selective reduction of a carbonyl group.

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated esters. nih.govuta.edu This reaction typically involves the treatment of an aldehyde or ketone with a phosphonate-stabilized carbanion to produce an alkene with high stereoselectivity, often favoring the (E)-isomer. nih.govuta.edu

In the context of coniferyl alcohol synthesis, the HWE reaction is employed to couple a protected vanillin (B372448) derivative (4-hydroxy-3-methoxybenzaldehyde) with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate. mdpi.comfrontiersin.org The use of a base, such as sodium hydride (NaH), generates the phosphonate carbanion, which then reacts with the aldehyde to form an intermediate that eliminates to give the corresponding ethyl ferulate. mdpi.comfrontiersin.org This reaction has been shown to be efficient, with some protocols achieving high yields. mdpi.com Modifications to the classic HWE reaction, such as those developed by Still and Gennari, can be used to influence the stereochemical outcome. psu.edu

A key starting material for this synthesis is often vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available compound. mdpi.com The phenolic hydroxyl group of vanillin is typically protected prior to the olefination step to prevent unwanted side reactions.

| Reactant 1 | Reactant 2 | Base/Promoter | Product | Yield | Reference |

| Vanillin (protected) | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Ethyl ferulate (protected) | High | mdpi.comfrontiersin.org |

| Acetoxybenzaldehyde | Methyl bis(trifluoroethyl) phosphonoacetate | KN(TMS)₂/18-crown-6 | Methyl (Z)-4-acetoxycinnamate | ~90% | psu.edu |

Diisobutylaluminum Hydride (DIBAL-H) Reduction Protocols

Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent in organic synthesis, known for its ability to selectively reduce esters to either aldehydes or primary alcohols depending on the reaction conditions. sigmaaldrich.comic.ac.ukcommonorganicchemistry.com For the synthesis of coniferyl alcohol, DIBAL-H is used for the 1,2-reduction of cinnamate (B1238496) esters, such as ethyl ferulate, to the corresponding cinnamyl alcohol. colab.wsacs.org

This reduction is typically carried out at low temperatures, such as -78 °C, to control the reactivity of the DIBAL-H and prevent over-reduction or side reactions. ic.ac.ukrsc.org The use of DIBAL-H offers a clean and rapid method for obtaining coniferyl alcohol from its ester precursor in high yields. colab.wsacs.org For instance, the reduction of ethyl ferulate with DIBAL-H in toluene (B28343) has been reported to afford coniferyl alcohol in excellent yield. acs.org This method is also applicable to the synthesis of related monolignols like sinapyl and p-coumaryl alcohol. sigmaaldrich.comcolab.ws

The general procedure involves the slow addition of the α,β-unsaturated ester to a solution of DIBAL-H in an appropriate solvent like dichloromethane (B109758) or toluene at a reduced temperature. rsc.org After the reaction is complete, it is carefully quenched with a proton source. rsc.org

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

| Ethyl ferulate | DIBAL-H | Toluene | 0 °C | Coniferyl alcohol | Good (82%) | mdpi.comacs.org |

| Ethyl ferulate | DIBAL-H | Dichloromethane | -78 °C | Coniferyl alcohol | High | mdpi.com |

| Methyl (Z)-4-acetoxycinnamate | DIBAL-H | Toluene | 0 °C | (Z)-Coniferyl alcohol | ~80% (crystalline) | psu.edu |

Stereoselective Synthesis of (Z)-Coniferyl Alcohol Isomers

While the (E)-isomer of coniferyl alcohol is more common, the synthesis of the (Z)-isomer (also referred to as cis-coniferyl alcohol) is of interest for studying its role in plant biochemistry and its potential incorporation into lignin (B12514952). psu.eduresearchgate.net The stereoselective synthesis of (Z)-coniferyl alcohol often requires specialized modifications of standard synthetic methods.

A notable approach involves the Still-Gennari modification of the Horner-Emmons olefination. psu.eduresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as methyl bis(trifluoroethyl) phosphonoacetate, in combination with specific base and solvent systems (e.g., KN(TMS)₂/18-crown-6) at very low temperatures (-78 °C) to achieve high selectivity for the (Z)-alkene. mdpi.compsu.edu The resulting (Z)-ester is then reduced to (Z)-coniferyl alcohol, often using DIBAL-H, which can also effect the removal of certain protecting groups in the same step. psu.edu It has been noted that maintaining a low temperature during the olefination is critical to prevent the formation of the (E)-isomer. mdpi.com

The synthesis typically starts with a protected vanillin, for example, with an acetyl group, which is then subjected to the Still-Gennari olefination conditions. mdpi.com The subsequent reduction with DIBAL-H yields the desired (Z)-coniferyl alcohol. psu.edu

| Precursor | Key Reaction | Reagents | Key Condition | Product | Isomeric Purity | Reference |

| Acetylvanillin | Still-Gennari Olefination | Methyl bis(trifluoroethyl) phosphonoacetate, KN(TMS)₂/18-crown-6 | -78 °C | (Z)-olefin | >99% (Z) | mdpi.compsu.edu |

| (Z)-olefin intermediate | DIBAL-H Reduction | DIBAL-H | 0 °C | (Z)-Coniferyl alcohol | Acceptably low (E)-isomer | psu.edu |

Derivatization and Analog Synthesis

The modification of coniferyl alcohol through derivatization reactions allows for the synthesis of a wide range of analogs and esters. These derivatives are valuable for probing biological activities and for creating new materials.

Esterification Reactions (e.g., Steglich's Esterification)

Esterification is a fundamental reaction for modifying the hydroxyl group of coniferyl alcohol. byjus.comolabs.edu.in Steglich esterification is a mild and efficient method for forming ester bonds between a carboxylic acid and an alcohol under neutral conditions. nih.gov This reaction typically employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

This method is particularly useful for synthesizing esters of coniferyl alcohol with various carboxylic acids, including those that may be sensitive to harsher, acid-catalyzed esterification conditions. nih.govresearchgate.net For example, coniferyl alcohol can be esterified with acids like ferulic acid or caffeic acid to produce natural product-like hybrids. researchgate.net The reaction proceeds through an O-acylisourea intermediate, which then acylates the alcohol. nih.gov

| Alcohol | Carboxylic Acid | Coupling Agent/Catalyst | Product | Reference |

| Coniferyl alcohol | 17-Hydroxycativic acid | Not specified (Mitsunobu protocol also mentioned) | Ester 3 | researchgate.net |

| General Alcohol | General Carboxylic Acid | DCC, DMAP | Ester | nih.gov |

Direct Oxidation to Cinnamic Acid Esters from Cinnamyl Alcohols

The direct oxidation of cinnamyl alcohols to the corresponding cinnamic acids or their esters represents an alternative synthetic route. While the oxidation of primary alcohols typically yields aldehydes and then carboxylic acids, specific methods can be employed to favor the formation of esters directly. savemyexams.com

The oxidation of cinnamyl alcohol to cinnamic acid can be achieved using palladium and platinum nanoparticle catalysts. shokubai.org However, achieving direct conversion to the ester in a single step from the alcohol often requires specific reagents and conditions. One approach involves the oxidation of the alcohol to an intermediate aldehyde, which is then converted to the ester. Another possibility is the direct oxidative esterification. For instance, N-heterocyclic carbenes have been shown to catalyze the oxidation of various alcohols to esters in the presence of an oxidant like manganese(IV) oxide. organic-chemistry.org Furthermore, some studies have shown that secondary alcohols can be directly oxidized to their corresponding esters using performic acid. rsc.org While not directly demonstrated for coniferyl alcohol in the provided context, these methods suggest potential pathways for its direct oxidative esterification.

The direct oxidation of cinnamyl alcohol itself primarily leads to cinnamaldehyde (B126680) and subsequently cinnamic acid. shokubai.org The formation of esters would typically involve a subsequent esterification step or a specifically designed one-pot oxidative esterification protocol.

| Starting Material | Oxidant/Catalyst | Product | Reference |

| Cinnamyl alcohol | Pd/SBA-15 and Pt/SBA-15 | Cinnamic acid | shokubai.org |

| Benzylic primary alcohols | Copper catalyst, TBHP | Methyl esters | organic-chemistry.org |

| Secondary alcohols | Performic acid | Esters | rsc.org |

Catalytic and Green Chemistry Approaches in Coniferyl Alcohol Synthesis

The pursuit of sustainable chemical manufacturing has propelled the development of greener synthetic routes for valuable compounds like coniferyl alcohol (3-methoxycinnamyl alcohol). These modern approaches prioritize the use of catalytic methods and energy-efficient techniques to minimize waste, reduce reaction times, and often utilize renewable starting materials.

Application of Homogeneous and Heterogeneous Catalysis

Catalysis is fundamental to the efficient synthesis of coniferyl alcohol and its precursors, with both homogeneous and heterogeneous systems being employed. mdpi.com Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity but can present challenges in catalyst separation and recycling. mdpi.com In contrast, heterogeneous catalysts exist in a different phase, simplifying their removal from the reaction mixture and enhancing their reusability, which is a significant advantage for industrial and green chemistry applications. researchgate.net

Enzymatic catalysis, a subset of homogeneous catalysis, represents a particularly green approach. For instance, the enzyme vanillyl alcohol oxidase has been used in a greener process to prepare coniferyl alcohol from eugenol (B1671780) in water, although specific yields were not reported. nih.gov Laccase, another enzyme, has been utilized in the chemo-enzymatic synthesis of coniferyl alcohol dimers, demonstrating the power of biocatalysts in forming specific C-C bonds. frontiersin.org Whole-cell biocatalversion systems have also been engineered to produce coniferyl alcohol from L-tyrosine or ferulic acid, showcasing the potential of integrated biocatalytic cascades. nih.govresearchgate.net One optimized system achieved a nearly 100% yield of coniferyl alcohol from ferulic acid. researchgate.net

Heterogeneous catalysts are widely researched for lignin depolymerization to produce aromatic compounds, including coniferyl alcohol. mdpi.com Various metal-based heterogeneous catalysts, such as Palladium on carbon (Pd/C), are used in the catalytic hydrogenolysis of lignin and its model compounds. rsc.org In studies on coniferyl alcohol as a model compound, Pd/C was used to investigate its conversion into products like ethyl guaiacol. rsc.org Other heterogeneous systems for related reactions include inorganic carbonates (K₂CO₃), oxides (MgO, Al₂O₃), and supported catalysts like CsF/α-Al₂O₃. researchgate.net

Table 1: Examples of Catalytic Systems in the Synthesis and Conversion of Coniferyl Alcohol and Related Compounds

| Catalyst | Catalyst Type | Reaction | Starting Material | Key Finding | Reference |

| Vanillyl alcohol oxidase | Homogeneous (Biocatalyst) | Oxidation | Eugenol | A greener process for preparing coniferyl alcohol in water. | nih.gov |

| Laccase | Homogeneous (Biocatalyst) | Dimerization | Coniferyl alcohol | Chemo-enzymatic pathway to form (β-5)-dimers. | frontiersin.org |

| Carboxylic acid reductase (CAR) | Homogeneous (Biocatalyst) | Reduction | Ferulic acid | Whole-cell biocatalysis achieving nearly 100% yield of coniferyl alcohol. | researchgate.netresearchgate.net |

| Palladium on carbon (Pd/C) | Heterogeneous | Catalytic Hydrogenolysis | Coniferyl alcohol | Converted coniferyl alcohol primarily to ethyl guaiacol. | rsc.org |

| Ru/Al₂O₃ and Zeolite H-Y | Heterogeneous | Hydrodeoxygenation | Lignin | Synergistic effect facilitating selective cleavage of C-O-C bonds. | mdpi.com |

| Sodium borohydride | Homogeneous (Reducing Agent) | Reduction | 4-Acetylferuloyl chloride | A mild, inexpensive reagent for synthesizing coniferyl alcohol from a ferulic acid derivative with a 95% yield for this step. | usda.gov |

| Diisobutylaluminum hydride (DIBAL-H) | Homogeneous (Reducing Agent) | Reduction | Ethyl ferulate | Rapid and clean reduction to coniferyl alcohol with a good yield (82%). | nih.govresearchgate.netscribd.comcolab.ws |

Microwave and Ultrasound Irradiation Techniques in Related Syntheses

Microwave and ultrasound irradiation are non-conventional energy sources that align with the principles of green chemistry by enhancing reaction rates, improving yields, and often allowing for milder reaction conditions.

Microwave-Assisted Synthesis Microwave irradiation has been successfully applied to key steps in coniferyl alcohol synthesis, significantly reducing reaction times and improving yields compared to conventional heating methods. mdpi.comrhhz.net A notable example is the microwave-assisted Wittig reaction between vanillin and a Wittig ylide to produce a methyl ester derivative, a precursor to coniferyl alcohol. nih.gov This reaction, conducted in toluene at 150 °C, achieved an excellent yield of 98% with high regioselectivity (E/Z > 95/1). nih.gov Subsequent reduction of the ester yields coniferyl alcohol. nih.govmdpi.com The same microwave-assisted Wittig reaction strategy has been used to prepare related monolignols like sinapyl alcohol and caffeyl alcohol, with yields of 95% and 92% respectively. mdpi.com Studies on the synthesis of lignin model compounds have shown that microwave assistance can increase yields by nearly 60% while drastically shortening reaction times from hours to minutes. rhhz.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Lignin Model Precursor

| Method | Reaction Time | Yield | Reference |

| Conventional Water Bath | 3-4 hours | ~76% | rhhz.net |

| Microwave Irradiation | 15 minutes | >85% | rhhz.net |

Ultrasound-Assisted Techniques Ultrasound-assisted methods have been explored primarily for the extraction of phenolic compounds, including coniferyl alcohol, from biomass sources like bamboo. plos.orgnih.govresearchgate.net While not a direct synthesis, this green extraction technique provides an efficient way to obtain the compound from natural, renewable materials without harmful solvents. plos.org The application of ultrasound in an aqueous medium can enhance extraction efficiencies by 2.6-fold compared to conventional boiling water extraction. plos.orgresearchgate.net The mechanism involves acoustic cavitation, which generates localized turbulence and can even induce chemical changes. nih.gov For instance, under optimized ultrasound conditions, the radical coupling of coniferyl alcohol to form the dimer (+)-pinoresinol has been observed, demonstrating that ultrasound can facilitate chemical reactions. plos.orgnih.govresearchgate.net This suggests the potential for ultrasound to not only extract but also to drive selective chemical transformations in the synthesis of coniferyl alcohol derivatives. nih.gov

Enzymatic and Biotechnological Production of Coniferyl Alcohol

Biocatalytic Conversion of Precursors

The conversion of natural precursors like eugenol (B1671780) into coniferyl alcohol is a key focus of biocatalytic research. This process utilizes the specific metabolic capabilities of both native and genetically engineered microorganisms.

Eugenol Hydroxylation Catalyzed by Vanillyl-Alcohol Oxidase (VAO) from Fungi (Penicillium simplicissimum)

A pivotal enzyme in the bioconversion of eugenol is the vanillyl-alcohol oxidase (VAO) from the fungus Penicillium simplicissimum. sci-hub.se This flavoprotein is notable for its broad substrate specificity, enabling it to catalyze the oxidative hydration of various 4-allylphenols. uniprot.orgnih.gov In the case of eugenol (4-allyl-2-methoxyphenol), VAO facilitates its conversion to coniferyl alcohol. nih.govscispace.com

The reaction mechanism involves the insertion of an oxygen atom at the γ-carbon of the eugenol side chain, with isotopic labeling studies confirming that this oxygen is derived from water, not molecular oxygen. nih.govscispace.com The enzyme preferentially binds the phenolate form of its substrates, which supports a proposed hydride transfer mechanism involving a p-quinone methide intermediate. nih.gov VAO is most active with 4-allylphenols like eugenol and chavicol, converting them into coniferyl alcohol and p-coumaryl alcohol, respectively. nih.govscispace.com

**Table 1: Substrate Activity of Vanillyl-Alcohol Oxidase (VAO) from *P. simplicissimum***

| Substrate | Product | Relative Activity (%) |

|---|---|---|

| Eugenol | Coniferyl Alcohol | 100 |

| Chavicol | p-Coumaryl Alcohol | ~110 |

| Vanillyl Alcohol | Vanillin (B372448) | ~25 |

| 4-Hydroxybenzyl alcohol | 4-Hydroxybenzaldehyde | ~20 |

Data synthesized from reported substrate specificities. nih.govscispace.com

Enzyme Engineering and Optimization for Coniferyl Alcohol Production

Improving the efficiency of biocatalytic processes often requires the enhancement of the enzymes themselves. Protein engineering and optimization are critical for developing biocatalysts with superior activity, stability, and specificity for industrial applications.

Overproduction and Redesign of Oxidative Enzymes

To increase product titers, the overproduction of key oxidative enzymes like VAO is a common strategy. Expressing the encoding genes in high-yield hosts such as Escherichia coli or Saccharomyces cerevisiae can significantly boost the available catalytic activity. researchgate.netnih.gov For example, the vaoA gene from P. simplicissimum was expressed in E. coli along with other enzymes to create a pathway that converted eugenol to ferulic acid at a concentration of 14.7 g/L, with coniferyl alcohol as the intermediate. nih.gov

Redesigning enzymes through protein engineering can further enhance their properties. Site-directed mutagenesis studies on VAO have provided insights into the roles of specific amino acid residues. For instance, Asp170 has been identified as a critical catalytic residue that acts as a base, and modifying it can alter the enzyme's product specificity and enantioselectivity. nih.govnih.gov Such modifications could potentially be used to fine-tune the enzyme to favor the production of coniferyl alcohol and reduce the formation of byproducts.

Investigation of Enzyme Substrate Specificity and Reaction Mechanisms

A deep understanding of an enzyme's substrate scope and catalytic mechanism is essential for its effective application and engineering. VAO from P. simplicissimum exhibits broad specificity, acting on a wide range of para-substituted phenolic compounds. nih.govnih.gov It catalyzes not only the oxidation of 4-hydroxybenzyl alcohols but also the oxidative deamination of amines and the hydration of 4-allylphenols. nih.govscispace.com

Studies have shown that coniferyl alcohol itself, along with the substrate analog isoeugenol (B1672232), can act as competitive inhibitors of VAO. nih.govscispace.com This product inhibition is a crucial factor to consider in process design, as accumulating coniferyl alcohol can slow down the conversion rate. The proposed reaction mechanism for the conversion of 4-allylphenols involves a hydride transfer to the FAD cofactor, forming a p-quinone methide intermediate, which is then hydrated by a water molecule. nih.govebi.ac.uk This detailed mechanistic knowledge provides a roadmap for rational enzyme redesign to improve catalytic efficiency or alter substrate preference.

Characterization of Flavoprotein Encoding Gene Pools in Fungi

Fungi represent a vast and largely untapped reservoir of genetic diversity for enzymes, particularly flavoproteins like VAO. sci-hub.se The VAO/PCMH family of flavoproteins, to which VAO belongs, is a rich source of biocatalysts for the oxidative conversion of phenolic compounds. sci-hub.senih.gov Genome mining and phylogenetic analyses of fungal genomes can uncover novel VAO-like enzymes with potentially superior characteristics, such as higher activity, better stability, or different substrate specificities. nih.gov

By exploring these gene pools, researchers can identify new enzymes that may be more efficient at converting eugenol or that are less susceptible to product inhibition by coniferyl alcohol. This approach led to the discovery of a 4-ethylphenol oxidase from Gulosibacter chungangensis (Gc4EO), a VAO-homolog with a distinct substrate scope that favors dehydrogenation over hydroxylation. nih.gov Such discoveries expand the biocatalytic toolbox available for producing coniferyl alcohol and other valuable aromatic compounds.

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| 3-Methoxycinnamyl Alcohol | Coniferyl alcohol |

| Eugenol | 4-allyl-2-methoxyphenol |

| Chavicol | 4-allylphenol |

| p-Coumaryl alcohol | 4-Hydroxycinnamyl alcohol |

| Vanillyl Alcohol | 4-hydroxy-3-methoxybenzyl alcohol |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde |

| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid |

| Isoeugenol | 2-methoxy-4-(1-propenyl)phenol |

| Coniferyl aldehyde | 4-hydroxy-3-methoxycinnamaldehyde |

| 4-Hydroxybenzyl alcohol |

Subunit-Subunit Interaction and Stability of Biocatalysts

The efficiency of enzymatic processes for producing coniferyl alcohol is intrinsically linked to the stability and structural integrity of the biocatalysts employed. Key enzymes in the monolignol biosynthesis pathway, such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), often possess complex quaternary structures, where interactions between subunits are critical for both catalytic function and stability.

Biotechnological Applications in Aromatic Compound Production

Coniferyl alcohol is a valuable intermediate in the biotechnological production of a variety of high-value aromatic compounds. Its strategic position in the phenylpropanoid pathway allows for its use as a precursor in sustainable and bio-based manufacturing processes for flavors, fragrances, and polymers.

Sustainable Production of Vanillin and Other Flavor Compounds from Coniferyl Alcohol Intermediates

One of the most significant applications of coniferyl alcohol as an intermediate is in the production of bio-vanillin, one of the world's most popular flavor compounds. nih.gov Biotechnological routes are increasingly favored as a sustainable alternative to chemical synthesis. In many of these bioconversion processes, various natural precursors like eugenol and ferulic acid are used. nih.govcell.com

Microorganisms, including certain strains of Pseudomonas, are capable of metabolizing these precursors through pathways where coniferyl alcohol is a key intermediate. cell.comresearchgate.net For example, the catabolism of eugenol in some bacteria proceeds sequentially through coniferyl alcohol, coniferyl aldehyde, and ferulic acid, which is then converted to vanillin. cell.com While ferulic acid is a more direct precursor, the enzymatic steps involving coniferyl alcohol are crucial in pathways starting from other substrates. However, challenges can arise, such as the low specificity of some native enzymes for the conversion of coniferyl alcohol, which can lead to its accumulation in the medium. nih.gov Optimizing these enzymatic steps is a key area of research to improve the yield and efficiency of bio-vanillin production.

| Intermediate Compound | Key Enzyme(s) | Resulting Product |

| Eugenol | Eugenol Oxidase / Hydroxylase | Coniferyl Alcohol |

| Coniferyl Alcohol | Coniferyl Alcohol Dehydrogenase | Coniferyl Aldehyde |

| Coniferyl Aldehyde | Coniferyl Aldehyde Dehydrogenase | Ferulic Acid |

| Ferulic Acid | Feruloyl-CoA Synthetase (FCS), Enoyl-CoA Hydratase/Aldolase (ECH) | Vanillin |

Bioconversion of Lignocellulosic Biomass Components

Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), is the most abundant renewable carbon source on Earth. Lignin is a complex polymer rich in aromatic subunits, including those derived from coniferyl alcohol. acs.orgmdpi.com Developing methods to break down lignin and convert its components into valuable chemicals is a cornerstone of modern biorefineries.

Recent advancements have demonstrated the feasibility of producing coniferyl alcohol directly from lignocellulosic biomass through consolidated bioprocessing. rsc.org This innovative approach integrates the release of lignin-derived aromatic acids, such as ferulic acid, with their subsequent biotransformation. In one such process, the enzyme feruloyl esterase is used to liberate ferulic acid from the biomass. Subsequently, a whole-cell biocatalyst, engineered to express enzymes like carboxylic acid reductase (CAR), converts the released ferulic acid into coniferyl alcohol. rsc.org This consolidated method avoids harsh chemical treatments and the need for expensive cofactor additions, making it a more sustainable and economically viable process. rsc.org

Research has shown varying yields depending on the biomass source, highlighting the importance of substrate composition.

| Biomass Substrate | Precursor Released | Final Product | Reported Yield |

| Wheat Arabinoxylan (WAX) | Ferulic Acid & p-Coumaric Acid | Coniferyl Alcohol & p-Coumaryl Alcohol | 71 mg/L |

| Wheat Straw (WS) | Ferulic Acid & p-Coumaric Acid | Coniferyl Alcohol & p-Coumaryl Alcohol | 26 mg/L |

Role in Polymer Chemistry and Biomaterials Science

Lignin (B12514952) Polymerization Mechanisms Involving Coniferyl Alcohol

The formation of the lignin polymer from monolignol precursors like coniferyl alcohol is not a template-driven process like protein or nucleic acid synthesis. Instead, it proceeds via a combinatorial free-radical polymerization pathway, leading to a complex and heterogeneous structure.

The initial and rate-limiting step in lignin polymerization is the enzymatic oxidation of the phenolic hydroxyl group of coniferyl alcohol. This reaction is catalyzed by cell wall-localized enzymes, primarily peroxidases and laccases. The oxidation process removes one electron and one proton from the phenolic hydroxyl group, generating a phenoxy radical.

This radical is not localized to the oxygen atom. Due to resonance, the unpaired electron is delocalized across the aromatic ring and the propenol side chain. The principal resonance structures place the radical density at the C4-oxygen, as well as the C1, C3, and C5 positions of the aromatic ring and the Cβ position of the side chain. The existence of these various resonance forms is the chemical basis for the diverse array of linkages found within the lignin polymer. The subsequent coupling of these radicals—either with another monomer radical or with a radical on the growing polymer chain—is a spontaneous chemical process that does not require further enzymatic control.

The cross-coupling of resonance-stabilized coniferyl alcohol radicals results in the formation of various covalent bonds, or interunit linkages, that define the lignin macromolecule. The frequency of these linkages is determined by the relative reactivity and steric accessibility of the different radical positions.

The most abundant linkage in all lignins is the β-O-4 (aryl ether) bond, which typically accounts for approximately 50% of all linkages in softwood lignin (which is rich in coniferyl alcohol-derived units). This bond is formed by the coupling of a radical at the Cβ-position of one monolignol with the phenoxy radical (at the C4-oxygen) of another unit. Other significant linkages include phenylcoumaran (β-5) and resinol (β-β) structures, which create branching points and contribute to the polymer's three-dimensional network.

Below is a table detailing the primary interunit linkages formed from the polymerization of coniferyl alcohol.

| Linkage Type | Common Name | Description of Bond | Approx. Frequency in Softwood Lignin |

|---|---|---|---|

| β-O-4 | Aryl Glycerol β-Aryl Ether | Bond between the β-carbon of one unit and the C4-oxygen of another. | ~50% |

| β-5 | Phenylcoumaran | Bond between the β-carbon of one unit and the C5-carbon of another. | ~9-12% |

| 5-5 | Biphenyl | Bond between the C5-carbons of two aromatic rings. | ~10-11% |

| β-β | Resinol / Pinoresinol | Bond between the β-carbons of two units, forming a tetrahydrofuran (B95107) ring. | ~2% |

| β-1 | 1,2-Diarylpropane | Bond between the β-carbon of one unit and the C1-carbon of another. | ~7% |

Coniferyl alcohol is predominantly synthesized and transported to the cell wall in its thermodynamically stable (E)- or trans-configuration. However, evidence suggests that the (Z)- or cis-isomer can also be formed, potentially through enzymatic or photochemical isomerization. The incorporation of (Z)-coniferyl alcohol into the growing lignin polymer has significant structural consequences.

The distinct geometry of the (Z)-isomer, with its bent side chain, disrupts the formation of a linear, ordered polymer structure that is favored by the (E)-isomer. Research indicates that the incorporation of (Z)-monolignols can lead to a lignin polymer with a lower degree of polymerization, increased structural irregularities, and potentially altered physical properties. This geometric constraint can hinder the efficient packing of lignin chains, which may impact cell wall integrity and the biomass's susceptibility to enzymatic degradation.

Modification of Lignin Structure in Plants

The composition and structure of lignin can be intentionally modified through genetic engineering of the monolignol biosynthetic pathway. These modifications provide insight into the flexibility of the polymerization process and offer strategies for developing biomass with improved properties for industrial applications.

Cinnamyl alcohol dehydrogenase (CAD) is the enzyme that catalyzes the final step in monolignol biosynthesis: the NADPH-dependent reduction of hydroxycinnamaldehydes (e.g., coniferaldehyde) to their corresponding alcohols (e.g., coniferyl alcohol).

When the expression of the CAD gene is significantly reduced (down-regulated) in transgenic plants, the conversion of coniferaldehyde (B117026) to coniferyl alcohol is impaired. This leads to an accumulation of the aldehyde substrate within the cell. The plant's oxidative machinery in the cell wall is capable of oxidizing these accumulated hydroxycinnamaldehydes and incorporating them directly into the lignin polymer. This results in a structurally altered lignin that contains a significant proportion of aldehyde functional groups, which are not present in typical wild-type lignin. This modification often imparts a distinct red-brown coloration to the plant's woody tissues and alters the chemical reactivity of the resulting lignin.

The table below summarizes typical changes observed in lignin composition following CAD down-regulation.

| Parameter | Wild-Type Plant | CAD-Downregulated Plant | General Effect |

|---|---|---|---|

| Total Lignin Content | Normal | Often slightly reduced | Minor decrease in overall lignification. |

| Hydroxycinnamaldehyde Content in Lignin | Trace / Not detectable | Significantly increased | Aldehydes become bona fide lignin monomers. |

| S/G Ratio (Syringyl/Guaiacyl) | Baseline for species | Often decreased | Indicates a relative increase in coniferyl-derived units. |

| Lignin Color | Cream / Light Brown | Red / Brown | Accumulation of chromophoric aldehyde structures. |

The incorporation of hydroxycinnamaldehydes, such as coniferaldehyde and sinapaldehyde, into the lignin of CAD-deficient plants demonstrates the flexibility of the radical coupling mechanism. Like their alcohol counterparts, these aldehydes can be oxidized by peroxidases or laccases to form phenoxy radicals. These radicals then participate in the same combinatorial coupling reactions that build the polymer.

Applications in Lignin Valorization and Biorefinery

3-Methoxycinnamyl alcohol, also known as coniferyl alcohol, is a primary precursor in the biosynthesis of lignin, a complex aromatic polymer abundant in plant cell walls. Its unique chemical structure makes it a key target in lignin valorization, the process of converting low-value lignin into high-value chemicals and materials. This is a central focus of modern biorefinery concepts, which aim to utilize all components of biomass sustainably. bmbf.deieabioenergy.com

Conversion of Lignin-Derived Monomers

Lignin is a heterogeneous polymer composed of three main monolignol units: coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. acs.org These units are linked by various ether and carbon-carbon bonds, with the β-O-4 ether linkage being the most common. the-innovation.org Depolymerization of lignin breaks these bonds, yielding a mixture of monomeric phenolic compounds. nih.gov

The conversion of these lignin-derived monomers into valuable chemicals is a critical step in lignin valorization. nih.gov Coniferyl alcohol, being a primary product of lignin depolymerization, serves as a versatile platform molecule. acs.org Various catalytic and biological strategies are employed to transform it and other lignin-derived monomers into a range of products.

Catalytic Conversion Strategies:

| Catalyst Type | Reaction | Products | Reference |

| Metal Catalysts (e.g., Pt, Ru, Rh, Pd, Ni) | Hydrogenolysis | Lignin monomers and other intermediates | frontiersin.org |

| Ru/C | Reductive Catalytic Fractionation (RCF) | 4-(prop-1-enyl)guaiacol, 4-(prop-1-enyl)syringol | researchgate.net |

| Hoveyda-Grubbs 2nd generation catalyst | Olefin Metathesis | Bisphenols, butene-2 | researchgate.net |

Reductive catalytic fractionation (RCF) is a prominent "lignin-first" approach that combines biomass fractionation with catalytic conversion. researchgate.net This method can selectively depolymerize lignin into stable, low-molecular-weight aromatic compounds. For instance, using a ruthenium on carbon (Ru/C) catalyst, birch wood can be converted into a high yield of phenolic monomers, with 4-(prop-1-enyl)guaiacol and 4-(prop-1-enyl)syringol being the dominant products under a nitrogen atmosphere. researchgate.net

Another important conversion strategy is olefin metathesis, which can be used to upgrade lignin-derived monomers like iso-eugenol and propenyl syringol into bisphenols. researchgate.net These bisphenols are potential substitutes for the petroleum-derived bisphenol A (BPA) in the synthesis of polymers like polyesters. researchgate.net

Biocatalytic Conversion:

Enzymes offer a green and highly selective alternative for converting lignin-derived monomers. nih.gov For example, vanillyl alcohol oxidase, a flavoenzyme, can convert a range of para-substituted phenolic compounds, including the production of coniferyl alcohol from eugenol (B1671780). researchgate.net

Enhancing Lignocellulosic Biomass Conversion Efficiency for Biofuels and Biochemicals

Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin, is a key feedstock for the production of second-generation biofuels and biochemicals. mdpi.com However, the recalcitrant nature of lignin hinders the enzymatic hydrolysis of cellulose and hemicellulose into fermentable sugars. scielo.br

Photoreactions of Coniferyl Alcohol Residues in Wood and Pulp

The presence of coniferyl alcohol residues in wood and mechanical pulps makes them susceptible to photoreactions, particularly photoyellowing, upon exposure to light. bac-lac.gc.caresearchgate.net These reactions involve the conjugated aromatic and ethylenic groups within the coniferyl alcohol structure. bac-lac.gc.ca

Studies have shown that photoexposure of mechanical pulps leads to the degradation of coniferyl alcohol structures. researchgate.net This degradation is a key factor in the discoloration and aging of wood and paper products. Research using techniques like FT-Raman spectroscopy has helped to quantify the concentration of coniferyl alcohol and coniferaldehyde structures and monitor their degradation during photoexposure. researchgate.net

Furthermore, investigations into lignin model compounds have revealed that irradiation can cause a significant decrease in coniferyl alcohol end groups, with the formation of vanillin (B372448) and vanillic acid-type end groups. researchgate.net These photochemical reactions can lead to both degradation and condensation of the lignin polymer, affecting its chemical and physical properties. researchgate.netchalmers.se Understanding these photoreactions is crucial for developing strategies to prevent the photoyellowing of wood and pulp-based materials.

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Coniferyl Alcohol

Chromatographic methods are fundamental in separating coniferyl alcohol from complex mixtures, allowing for its precise measurement and identification.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of coniferyl alcohol. ccsenet.orgnih.gov Researchers have developed and validated various HPLC methods to determine the concentration of coniferyl alcohol in different samples, including plant extracts and reaction mixtures. ccsenet.org

A typical HPLC method involves using a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govgoogle.comresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a specific wavelength, such as 275 nm or 285 nm, where coniferyl alcohol exhibits strong absorbance. nih.govgoogle.comresearchgate.net For instance, one method utilized an Agilent Eclipse Plus C18 column with a gradient of acetonitrile and water, achieving good separation and linearity for quantification. nih.govresearchgate.net Another validated method for quantifying coniferyl alcohol in Stachyurus chinensis extracts reported linearity in the concentration range of 0.01-0.16 mg/mL. ccsenet.org The robustness of HPLC methods allows for the standardization of extracts based on their coniferyl alcohol content. ccsenet.org

An ultra-high performance liquid chromatography (UPLC) method has also been developed for the rapid analysis of methoxyphenol derivatives, including coniferyl alcohol. researchgate.net This method, using an Acquity UPLC BEH C18 column, separated five key compounds within 15 minutes. researchgate.net

Below is an interactive table summarizing typical HPLC conditions for coniferyl alcohol analysis:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 | Agilent Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) | Acquity UPLC BEH C18 |

| Mobile Phase | Water and Methanol | Acetonitrile (A) and Water (B) | Aqueous 1 mM Trifluoroacetic Acid (A) and Methanol (B) |

| Flow Rate | 0.4-0.7 mL/min | 1.0 mL/min | 0.3 mL/min |

| Column Temperature | 25-30°C | 40°C | Not specified |

| Detection Wavelength | 275 nm | 285 nm | 254 nm and 310 nm |

| Injection Volume | 20 µL | 10 µL | Not specified |

| Analysis Time | 70 min | 40 min | 15 min |

| Reference | google.com | nih.govresearchgate.net | researchgate.net |

HPLC-Mass Spectrometry (HPLC-MS) for Identification and Metabolite Profiling

For unequivocal identification and for studying the metabolic fate of coniferyl alcohol, HPLC is often coupled with Mass Spectrometry (HPLC-MS). This powerful combination allows for the separation of compounds by HPLC, followed by their detection and identification based on their mass-to-charge ratio (m/z). acgpubs.orgresearchgate.netnih.govsemanticscholar.org

LC-DAD–ESI-MS/MS (Liquid Chromatography with Diode Array Detector coupled with Electrospray Ionization Tandem Mass Spectrometry) is a particularly effective technique for profiling specialized metabolites in conifer wood extracts, where coniferyl alcohol and its derivatives are present. nih.govsemanticscholar.org In such analyses, the eluate from the LC column is introduced into the ESI source, where molecules are ionized before entering the mass spectrometer. nih.govsemanticscholar.org The mass spectrometer can be operated in both positive and negative ion modes to detect a wide range of compounds. nih.govsemanticscholar.org

For instance, in the analysis of Arum italicum tubers, LC/MS-MS was used to identify various phenolic compounds, including derivatives of coniferyl alcohol. acgpubs.org Similarly, HPLC-MS has been instrumental in studying the in vitro metabolism of coniferyl ferulate, a compound related to coniferyl alcohol, by identifying its metabolites. researchgate.net The combination of retention time from HPLC and the mass spectral data from MS provides a high degree of confidence in the identification of coniferyl alcohol and its metabolites in complex biological matrices. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of coniferyl alcohol and for characterizing the complex polymers derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR) for Synthetic Lignins and Monomers

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including coniferyl alcohol and the synthetic lignins (Dehydrogenation Polymers, DHPs) formed from its polymerization. psu.edursc.orgpnas.orgusda.govpnas.org

¹H NMR and ¹³C NMR: One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netnih.gov For coniferyl alcohol, these spectra can confirm the presence of key functional groups such as the aromatic ring protons, the methoxy (B1213986) group, and the protons of the propenol side chain. researchgate.net However, the one-dimensional spectra of complex polymers like lignin (B12514952) are often broad and featureless, limiting their utility. pnas.org

2D NMR: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and HSQC-TOCSY, are crucial for deciphering the complex structures of lignins. pnas.orgacs.org These experiments reveal correlations between different nuclei, allowing for the identification of specific inter-unit linkages within the polymer. For example, HSQC spectra correlate protons with their directly attached carbons, while HMBC spectra show correlations between protons and carbons that are two or three bonds away. pnas.org These techniques have been used to characterize the lignins in Arabidopsis and to compare them with synthetic lignins derived from coniferyl alcohol. pnas.org

To overcome challenges in spectral interpretation, such as the intense methoxy signal causing artifacts, researchers have synthesized coniferyl alcohol with isotopically labeled or "NMR-invisible" methoxyl groups. rsc.orgusda.gov This approach significantly improves the quality and interpretability of the NMR spectra of the resulting synthetic lignins. rsc.orgusda.gov

Below is a table summarizing key NMR data for coniferyl alcohol-derived structures from research findings:

| Lignin Subunit/Linkage | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Correlation | Reference |

| β-O-4 (A unit), α-position | ~6.0 | ~74 | Hα correlates with Cβ, Cγ, C1', C2', C6' in HMBC | pnas.org |

| β-β (Resinol, C unit), α-position | ~4.75 | ~86.2 | Hα correlates with Cα in HSQC | pnas.org |

| β-β (Resinol, C unit), β-position | ~3.10 | ~55.2 | Hβ correlates with Cβ in HSQC | pnas.org |

| β-β (Resinol, C unit), γ-position | ~3.90, 4.27 | ~72.4 | Hγ correlates with Cγ in HSQC | pnas.org |

| β-5 (Phenylcoumaran, B unit) | - | - | Indicative of guaiacyl components | pnas.orgpnas.org |

| 5-5 (Dibenzodioxocin, D unit) | - | - | Requires guaiacyl units for formation | pnas.org |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule or material. nih.govfrontiersin.org In the context of coniferyl alcohol and its polymers, FTIR is used to monitor changes in chemical structure during polymerization and to characterize the resulting lignins. nih.govresearchgate.net

The FTIR spectrum of coniferyl alcohol shows characteristic absorption bands corresponding to its various functional groups. Upon polymerization to form a DHP, some of these bands change in intensity or shift, while new bands may appear, indicating the formation of new chemical linkages. researchgate.net For instance, an increase in the intensity of the band around 1659 cm⁻¹ (C=O stretching) and 1142 cm⁻¹ (aromatic C-H in-plane deformation) can be observed in the DHP spectrum compared to the monomer. researchgate.net

FTIR has been used to study the enzymatic modification of coniferyl alcohol by laccase, revealing that the reaction primarily involves the phenolic hydroxyl group, the methoxy group, and the double bond in the side chain. nih.gov Synchrotron-based FTIR imaging has even been used to study the deposition of lignin-related compounds in plant cell walls at a microscale level. frontiersin.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govnist.govnih.gov Since the polymerization of coniferyl alcohol into lignin proceeds via a free-radical mechanism, ESR is an invaluable tool for studying this process. nih.govresearchgate.netmdpi.com

The technique can be used to directly observe the transient coniferyl alcohol radicals generated, for example, by photo-irradiation. researchgate.net Studies have shown that dirigent proteins can stabilize these radicals, thereby controlling the stereoselectivity of the subsequent coupling reactions. researchgate.net ESR can also be used to study the radicals produced during the pyrolysis (thermal decomposition) of lignin and its model compounds, providing insights into the degradation mechanisms. nih.gov The g-value, a key parameter in an ESR spectrum, can help distinguish between different types of radicals, such as carbon-centered and oxygen-centered radicals. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the characterization of 3-Methoxycinnamyl Alcohol, also known as coniferyl alcohol. technologynetworks.com This method relies on the principle that molecules absorb specific wavelengths of ultraviolet or visible light, which corresponds to the energy required to promote electrons to higher energy states. technologynetworks.com The resulting absorption spectrum provides valuable information about the functional groups within the molecule. igem.org

In acidic conditions (pH 4.5), coniferyl alcohol exhibits two primary absorption maxima (λmax). nih.gov The first, λmax1, is observed at 228 nm, while the second, λmax2, appears in the range of 258 nm to 260 nm. nih.gov Additionally, a shoulder in the absorption profile is noted at approximately 295 nm. nih.gov The minimum absorption (λmin) under these conditions is at 236 nm. nih.gov

When the pH is shifted to a basic environment, a bathochromic (red) shift is observed for the second absorption maximum. nih.gov In the presence of a base like 250 mM potassium hydroxide (B78521) (KOH), λmax2 shifts to a longer wavelength of 294 to 296 nm. nih.gov This significant shift of about 30 nm is attributed to the deprotonation of the phenolic hydroxyl group, leading to the formation of the corresponding anion. nih.govosti.gov The absorption maximum at 228 nm (λmax1), however, remains unchanged in basic conditions, and the shoulder seen at 295 nm in acidic solution disappears. nih.gov The minimum absorption also experiences a red shift to 252 nm in a basic medium. nih.gov Some studies have also reported a λmax of 266 nm for coniferyl alcohol. caymanchem.combiocrick.com

The polymerization of coniferyl alcohol, a key process in lignin formation, can also be monitored using UV-Vis spectroscopy. The spectrum of the resulting dehydrogenation polymer (DHP) shows a maximum absorbance at approximately 275 nm, which is distinct from the 263 nm maximum of the coniferyl alcohol solution. rsc.org

Simulations of the electronic spectra of coniferyl alcohol dimers, which are linked in various ways (β-O-4, β-5, and 5-5), show that most structures begin to absorb in the 180 nm region. researchgate.net The most intense peaks for these dimers are located in the range of 210 nm to 275 nm, depending on the linkage type. researchgate.net For structures with three coniferyl alcohol units, the most intense peak for the β-O-4 linkage is simulated to be around 260 nm. researchgate.net

Interactive Data Table: UV-Vis Absorption Data for 3-Methoxycinnamyl Alcohol

| Condition | λmax1 (nm) | λmax2 (nm) | λshoulder (nm) | λmin (nm) |

| Acidic (pH 4.5) | 228 nih.gov | 258-260 nih.gov | 295 nih.gov | 236 nih.gov |

| Basic (250 mM KOH) | 228 nih.gov | 294-296 nih.gov | N/A nih.gov | 252 nih.gov |

| Other Reported λmax | N/A | 266 caymanchem.combiocrick.com | N/A | N/A |

Method Validation and Standardization in Coniferyl Alcohol Quantification Research

The accurate quantification of 3-Methoxycinnamyl Alcohol (coniferyl alcohol) in various samples is crucial for research and quality control. Method validation ensures that the analytical procedure used for quantification is suitable for its intended purpose, providing reliable and reproducible results. cuni.cz Key parameters assessed during method validation include linearity, accuracy, precision, and robustness. ccsenet.orgccsenet.org

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of coniferyl alcohol. ccsenet.orgccsenet.org In one study, a validated HPLC method demonstrated linearity in the concentration range of 0.01-0.16 mg/mL. ccsenet.orgccsenet.org The validation of this method confirmed its good accuracy, precision, and robustness, making it suitable for the standardization of extracts based on the coniferyl alcohol content. ccsenet.orgccsenet.org For such analyses, a stock solution is typically prepared by dissolving a known amount of coniferyl alcohol standard in a suitable solvent, which is then diluted to create a series of concentrations for building a calibration curve. ccsenet.org The peak area from the HPLC chromatogram is then plotted against the concentration to establish the linear regression equation. ccsenet.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of coniferyl alcohol, especially in complex biological matrices like plasma. researchgate.netnih.gov A validated LC-MS/MS method for the simultaneous determination of coniferyl ferulate and its metabolite, coniferyl alcohol, showed good linearity over a concentration range of 2.5-1000 ng/mL. biocrick.comresearchgate.netnih.gov The validation, performed according to FDA guidelines, confirmed that the intra- and inter-day precision and accuracy were within acceptable limits. biocrick.comresearchgate.netnih.gov

Another study utilizing LC-MS/MS for the quantification of various phenolic compounds, including coniferyl alcohol, in rapeseed reported limits of detection (LODs) ranging from 0.01 to 9.84 µg/kg and limits of quantification (LOQs) from 0.03 to 32.8 µg/kg. mdpi.com The method demonstrated high sensitivity and stability, with recoveries between 81.9% and 117.2% and matrix effects from -11.5% to 13.7%. mdpi.com

The stability of the analyte in the prepared samples is also a critical aspect of method validation. For instance, in an HPLC method validation, the stability of coniferyl alcohol in the sample solution was assessed by analyzing it at different time points (0, 2, 4, 8, 12, and 24 hours) after preparation. ccsenet.org The repeatability of the method is determined by analyzing multiple individual samples from the same batch under the same conditions. ccsenet.org

Interactive Data Table: Parameters from Validated Quantification Methods for 3-Methoxycinnamyl Alcohol

| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Validation Findings |

| HPLC | 0.01-0.16 mg/mL ccsenet.orgccsenet.org | Not Specified | Not Specified | Good accuracy, precision, and robustness ccsenet.orgccsenet.org |

| LC-MS/MS | 2.5-1000 ng/mL biocrick.comresearchgate.netnih.gov | Not Specified | Not Specified | Intra- and inter-day precision and accuracy within acceptable limits biocrick.comresearchgate.netnih.gov |

| LC-MS/MS | Not Specified | 0.01-9.84 µg/kg mdpi.com | 0.03-32.8 µg/kg mdpi.com | High sensitivity and stability; Recoveries: 81.9-117.2% mdpi.com |

Biological Activities of Coniferyl Alcohol Derivatives: in Vitro Mechanistic Investigations

Pharmacological Relevance of Coniferyl Alcohol Metabolites and Derivatives

Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid):

Ferulic acid, a phenolic compound ubiquitously found in the plant kingdom, has been the subject of extensive in vitro research to elucidate its therapeutic mechanisms. nih.gov As a derivative of cinnamic acid, its structure, characterized by a phenolic nucleus and an extended conjugated side chain, underpins its diverse biological activities. nih.govnih.gov

The antioxidant prowess of ferulic acid is a cornerstone of its pharmacological profile. nih.govmdpi.com In vitro studies have consistently demonstrated its capacity to scavenge a variety of free radicals, including superoxide anions and hydroxyl radicals. nih.govspkx.net.cnmdpi.com This free radical scavenging activity is largely attributed to the phenolic hydroxyl group in its structure, which can donate an electron to neutralize free radicals, forming a resonance-stabilized phenoxyl radical in the process. nih.gov This stability is crucial in terminating free radical chain reactions. nih.govmdpi.com

In cellular and membrane models, ferulic acid has shown significant efficacy in inhibiting lipid peroxidation. nih.govacs.org Studies using rat liver microsomal membranes and NIH-3T3 fibroblasts have indicated that ferulic acid is a potent protector against lipid peroxidation induced by agents such as tert-BOOH and AAPH. acs.org Furthermore, ferulic acid has been observed to modulate the activity of endogenous antioxidant enzymes. It can induce the expression of phase II enzymes like glutathione S-transferase (GST) and upregulate the activity of superoxide dismutase (SOD), catalase, and glutathione reductase. nih.gov Research suggests that the Keap1-Nrf2-ARE signaling pathway may be involved in the cytoprotective antioxidant effects of ferulic acid in hepatocytes and cardiomyocytes against high glucose-induced oxidative stress. foodandnutritionresearch.netfoodandnutritionresearch.net

In Vitro Antioxidant Activities of Ferulic Acid

| Activity | Mechanism/Observation | Model System | Key Findings |

|---|---|---|---|

| Free Radical Scavenging | Donation of an electron from the phenolic hydroxyl group to form a resonance-stabilized phenoxyl radical. | Chemical assays (e.g., DPPH, hydroxyl radical, superoxide anion scavenging) | Effectively scavenges various reactive oxygen species. nih.govspkx.net.cnmdpi.com |

| Inhibition of Lipid Peroxidation | Protection of cell membranes from oxidative damage. | Rat liver microsomal membranes, NIH-3T3 fibroblasts | Potent inhibition of induced lipid peroxidation. nih.govacs.org |

| Modulation of Antioxidant Enzymes | Upregulation of endogenous antioxidant defense mechanisms. | Primary rat cardiomyocytes and hepatocytes | Involvement of the Keap1-Nrf2-ARE signaling pathway. foodandnutritionresearch.netfoodandnutritionresearch.net |

In vitro studies have illuminated the potential of ferulic acid to enhance insulin secretion from pancreatic β-cells. Research utilizing rat insulinoma cell lines (INS-1) has shown that ferulic acid can significantly increase insulin secretion in a dose-dependent manner under both normal and high glucose conditions. koreascience.kr This effect is believed to be mediated, at least in part, by its ability to protect pancreatic β-cells from glucose-induced oxidative stress and apoptosis. koreascience.kr

The mechanism behind ferulic acid-induced insulin secretion has been further elucidated through electrophysiological studies. It has been demonstrated that ferulic acid can potentiate the activation of L-type Ca2+ channels in pancreatic β-cells. researchgate.netjcimjournal.com This leads to an increased influx of Ca2+, a critical trigger for insulin exocytosis. researchgate.netjcimjournal.com This action appears to be a direct, non-genomic effect on the Ca2+ channels. researchgate.netjcimjournal.com Some studies also suggest that ferulic acid may enhance the translocation of GLUT4, a glucose transporter, which could contribute to improved glucose homeostasis. aaup.edu

In Vitro Insulin-Secreting Effects of Ferulic Acid

| Effect | Mechanism/Observation | Model System | Key Findings |

|---|---|---|---|

| Enhanced Insulin Secretion | Increased insulin release from pancreatic β-cells. | Rat insulinoma cell lines (INS-1) | Dose-dependent increase in insulin secretion under normal and high glucose. koreascience.kr |

| Potentiation of L-type Ca2+ Channels | Augmented Ca2+ influx into pancreatic β-cells. | Electrophysiological studies on pancreatic β-cells | Direct, non-genomic action leading to increased insulin secretion. researchgate.netjcimjournal.com |

| Protection of Pancreatic β-cells | Alleviation of high glucose-induced oxidative stress and apoptosis. | INS-1 pancreatic β-cells | Preservation of β-cell function and insulin-secreting capacity. koreascience.kr |

Ferulic acid has demonstrated notable antiplatelet activity in various in vitro assays. nih.govresearchgate.net It has been shown to inhibit platelet aggregation induced by agonists such as thrombin and collagen/epinephrine. nih.gov This inhibitory effect is associated with a decrease in clot retraction activity. nih.gov

The underlying mechanisms for its antiplatelet effects include the inhibition of serotonin secretion from platelets upon stimulation with thrombin. nih.gov Furthermore, ferulic acid exhibits anticoagulant properties by prolonging both the intrinsic and extrinsic pathways of the coagulation cascade and delaying recalcification time in plasma. nih.gov Studies on synthetic derivatives of ferulic acid have also identified compounds with potent antiplatelet aggregation activity, suggesting a promising avenue for the development of novel antithrombotic agents. researchgate.netnih.gov

In Vitro Antiplatelet Activity of Ferulic Acid

| Activity | Mechanism/Observation | Model System | Key Findings |

|---|---|---|---|

| Inhibition of Platelet Aggregation | Reduced aggregation in response to various agonists. | Thrombin- or collagen/epinephrine-stimulated platelets | Inhibits platelet activation and decreases clot retraction. nih.gov |

| Inhibition of Serotonin Secretion | Decreased release of serotonin from activated platelets. | Thrombin-stimulated platelets | Contributes to the overall antiplatelet effect. nih.gov |

| Anticoagulant Effects | Prolongation of coagulation pathways. | Plasma coagulation assays | Delays recalcification time, indicating interference with the coagulation cascade. nih.gov |

The protective effects of ferulic acid on liver cells have been substantiated through numerous in vitro investigations. nih.govfrontiersin.org It has been shown to shield hepatocytes from damage induced by a variety of toxins, including acetaminophen, carbon tetrachloride, and high levels of glucose. nih.govfoodandnutritionresearch.netfrontiersin.org

A key mechanism underlying its hepatoprotective activity is the modulation of signaling pathways related to oxidative stress and inflammation, such as the TLR4/NF-κB and Keap1/Nrf2 pathways. nih.govfrontiersin.org In vitro experiments have demonstrated that ferulic acid can dose-dependently inhibit the activity of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis, and reduce the expression of fibrotic markers like fibronectin and type I collagen. frontiersin.org By mitigating oxidative stress, reducing inflammation, and inhibiting the activation of HSCs, ferulic acid demonstrates significant potential in protecting liver cells from various forms of injury in vitro. foodandnutritionresearch.netfrontiersin.orgresearchgate.net

In Vitro Hepatoprotective Mechanisms of Ferulic Acid

| Protective Effect | Mechanism/Observation | Model System | Key Findings |

|---|---|---|---|

| Protection against Toxins | Shielding of hepatocytes from chemical- and glucose-induced injury. | Primary rat hepatocytes, HepG2 cells | Effective against toxins like acetaminophen and high glucose. nih.govfoodandnutritionresearch.netfrontiersin.org |

| Modulation of Signaling Pathways | Regulation of pathways involved in inflammation and oxidative stress. | In vitro cellular models | Involvement of TLR4/NF-κB and Keap1/Nrf2 pathways. nih.govfrontiersin.org |

| Inhibition of Hepatic Stellate Cell (HSC) Activation | Suppression of the primary cells responsible for liver fibrosis. | HSC-T6 cells | Dose-dependent inhibition of HSC activity and reduced expression of fibrotic proteins. frontiersin.org |

Coniferyl Aldehyde (4-Hydroxy-3-methoxycinnamaldehyde):

Coniferyl aldehyde, another derivative of coniferyl alcohol, has also been investigated for its biological activities in vitro. As a phenolic compound, it exhibits notable antioxidant properties. Studies have shown that coniferyl aldehyde possesses dose-dependent antioxidant activity, which is proposed to be due to a free radical stabilization mechanism. researchgate.net

In addition to its antioxidant effects, coniferyl aldehyde has demonstrated anti-inflammatory and anticancer activities in vitro. nih.gov It has been found to inhibit the inflammatory effects of leptomeningeal cells by suppressing the JAK2 signaling pathway. nih.gov Furthermore, certain derivatives of coniferyl aldehyde have shown cytotoxic activity against non-small cell lung cancer cell lines, such as H1299. These findings suggest that coniferyl aldehyde is a bioactive compound with the potential for further investigation into its therapeutic applications.

Cytotoxic Mechanisms of Related Methoxycinnamyl Alcohols (e.g., 4-Methoxycinnamyl Alcohol)

Induction of Necrosis in Cancer Cell Lines (In Vitro)

4-Methoxycinnamyl alcohol has demonstrated cytotoxic effects against various human cancer cell lines. In one study, it exhibited high toxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer) cell lines. The cytotoxic activity was quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by half.

| Cancer Cell Line | IC50 Value of 4-Methoxycinnamyl Alcohol (µg/mL) |

|---|---|

| MCF-7 | 14.24 |

| HeLa | 7.82 |

| DU145 | 22.10 |

Further investigation into the mode of cell death revealed that at a concentration of 10 µg/mL, 4-methoxycinnamyl alcohol induced necrosis in these cancer cells after 48 hours of exposure. This is in contrast to apoptosis, another form of programmed cell death, which was not observed through cell cycle analysis under the same conditions.

Anti-inflammatory Mechanisms of Related Methoxycinnamyl Alcohols (e.g., 4-Methoxycinnamyl Alcohol)

Inhibition of Nitric Oxide (NO) Production in Macrophages (In Vitro)

The anti-inflammatory potential of methoxycinnamyl alcohols has been investigated through their effect on nitric oxide (NO) production in macrophages. NO is a key signaling molecule in the inflammatory process, and its overproduction by macrophages can contribute to inflammation-related damage. Studies on related compounds have shown that they can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. For example, sinapyl alcohol, a structurally similar compound, has been shown to potently inhibit LPS-induced NO production in macrophages. This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. While direct data for 4-methoxycinnamyl alcohol's effect on NO production was not found, the activity of related compounds suggests a potential mechanism for its anti-inflammatory effects.

Suppression of Inducible Nitric Oxide Synthase (iNOS) Protein and mRNA Expression (In Vitro)